N-{3-[(anilinocarbonyl)amino]-4-chlorophenyl}butanamide
N-{3-[(anilinocarbonyl)amino]-4-chlorophenyl}butanamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0718933
InChI:
InChI=1S/C17H18ClN3O2/c1-2-6-16(22)19-13-9-10-14(18)15(11-13)21-17(23)20-12-7-4-3-5-8-12/h3-5,7-11H,2,6H2,1H3,(H,19,22)(H2,20,21,23)
SMILES:
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)NC2=CC=CC=C2
Molecular Formula:
C17H18ClN3O2
Molecular Weight:
331.8 g/mol
N-{3-[(anilinocarbonyl)amino]-4-chlorophenyl}butanamide
CAS No.:
Cat. No.: VC0718933
Molecular Formula: C17H18ClN3O2
Molecular Weight: 331.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18ClN3O2 |
|---|---|
| Molecular Weight | 331.8 g/mol |
| IUPAC Name | N-[4-chloro-3-(phenylcarbamoylamino)phenyl]butanamide |
| Standard InChI | InChI=1S/C17H18ClN3O2/c1-2-6-16(22)19-13-9-10-14(18)15(11-13)21-17(23)20-12-7-4-3-5-8-12/h3-5,7-11H,2,6H2,1H3,(H,19,22)(H2,20,21,23) |
| Standard InChI Key | WYTQYFZTPBNNHI-UHFFFAOYSA-N |
| SMILES | CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)NC2=CC=CC=C2 |
| Canonical SMILES | CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)NC2=CC=CC=C2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator